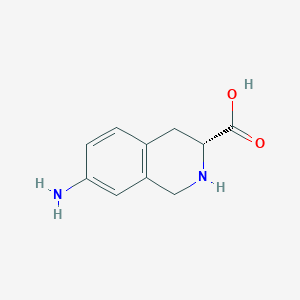

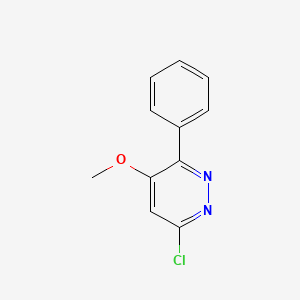

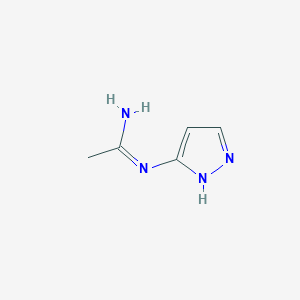

![molecular formula C11H17N3 B1627666 n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine CAS No. 879896-59-0](/img/structure/B1627666.png)

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine

Overview

Description

“n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine” is a chemical compound with the molecular formula C11H17N3 . It is also known as “3-(1-methyl-2-pyrrolidinyl)-pyridine” or “Nicotine” and has a molecular weight of 162.2316 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 177.25 . It is a solid substance . The InChI code for this compound is 1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 .Scientific Research Applications

Exposure and Metabolism

Human Exposure to Carcinogens : Studies have found that heterocyclic amines (HCAs), mutagens, and carcinogens are present in cooked meats and fish, to which humans are exposed daily. HCAs like PhIP and MelQx have been detected in the urine of healthy individuals consuming an ordinary diet, indicating widespread exposure. These compounds have been linked to various forms of cancer in experimental animals, emphasizing the importance of understanding their presence and effects in humans (Nagao et al., 1996) (Ushiyama et al., 1991).

Metabolism and Health Implications : Research on the metabolism of HCAs like MeIQx and PhIP in humans and rodents at low doses has revealed significant insights into their dosimetry, adduct formation, and potential carcinogenicity. Accelerator mass spectrometry (AMS) has been used to study the protein and DNA adduct formation by low doses of these compounds, showing higher levels of adducts in humans compared to rodents. This suggests that humans may be more susceptible to the carcinogenic effects of HCAs due to differences in metabolic pathways (Turteltaub et al., 1999).

Dietary Impact on Biomarkers : The effect of diet on the formation of serum albumin and hemoglobin adducts of PhIP in humans has been studied, with findings suggesting that dietary habits significantly impact the internal dose of PhIP, a model compound for HCAs possibly involved in human carcinogenesis. This highlights the role of diet in modulating exposure to potentially harmful compounds (Magagnotti et al., 2000).

Risk Assessment and Disease Correlation

Association with Kidney Stones : A study has shown a correlation between higher concentrations of HAAs in urine and an increased risk of kidney stones in the US population, suggesting that dietary exposure to these compounds may have broader health implications beyond their carcinogenic potential (Zhang et al., 2022).

Biomonitoring for Exposure Assessment : The development of methods for biomonitoring HCAs in human hair and rodent fur offers a noninvasive way to assess chronic exposure to these compounds. This could be crucial for understanding long-term health risks and for epidemiological studies aiming to link exposure levels to specific health outcomes (Bessette et al., 2009).

Mechanism of Action

Target of Action

The primary target of n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to kappa-opioid ligands. The KOR plays a crucial role in the regulation of pain, mood, and consciousness .

Mode of Action

This compound acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other substances . This compound has a high affinity for human, rat, and mouse KOR .

Biochemical Pathways

Given its antagonistic action on the kor, it likely impacts pathways related to pain perception, mood regulation, and consciousness .

Result of Action

This compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference test .

properties

IUPAC Name |

N-methyl-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-12-9-10-4-5-13-11(8-10)14-6-2-3-7-14/h4-5,8,12H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGXBBZQYBQAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594600 | |

| Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879896-59-0 | |

| Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

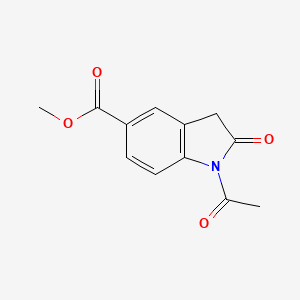

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)

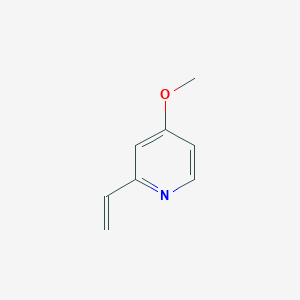

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride](/img/structure/B1627595.png)

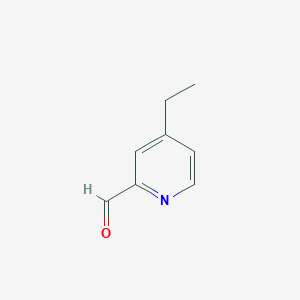

![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)